9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-
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Overview
Description
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- is a chemical compound with the molecular formula C14H8O3S It is known for its unique structure, which includes a thioxanthene core with a carboxylic acid group at the 2-position, a hydroxy group at the 7-position, and a keto group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- typically involves the reaction of 2-(2-carboxyphenyl)sulfanylbenzoic acid under specific conditions . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and other cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: This compound has a similar structure but lacks the sulfur atom present in 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-.
Thioxanthone derivatives: These compounds share the thioxanthene core but differ in the functional groups attached to the core structure.
Uniqueness
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- is unique due to its specific combination of functional groups and the presence of a sulfur atom in the thioxanthene core
Properties
CAS No. |
51907-26-7 |
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Molecular Formula |
C14H8O4S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
7-hydroxy-9-oxothioxanthene-2-carboxylic acid |
InChI |
InChI=1S/C14H8O4S/c15-8-2-4-12-10(6-8)13(16)9-5-7(14(17)18)1-3-11(9)19-12/h1-6,15H,(H,17,18) |
InChI Key |
HVKGMAOXKCYTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(S2)C=CC(=C3)O |
Origin of Product |
United States |
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